![molecular formula C17H28O4 B14746741 (3S,5S)-[6]-Gingerdiol](/img/structure/B14746741.png)
(3S,5S)-[6]-Gingerdiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,5S)-6-Gingerdiol is a naturally occurring compound found in ginger. It is a type of diarylheptanoid, which are known for their diverse biological activities. This compound is particularly interesting due to its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-6-Gingerdiol typically involves the extraction from ginger rhizomes followed by purification processes. The synthetic route often includes steps such as hydrolysis and reduction. For instance, one common method involves the hydrolysis of gingerol to produce gingerdiol, followed by reduction to obtain (3S,5S)-6-Gingerdiol.
Industrial Production Methods
Industrial production of (3S,5S)-6-Gingerdiol involves large-scale extraction from ginger using solvents like ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate and purify the compound. Advanced methods such as supercritical fluid extraction may also be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3S,5S)-6-Gingerdiol undergoes various chemical reactions, including:
Oxidation: This reaction can convert gingerdiol into gingerone or other oxidized derivatives.
Reduction: Reduction reactions can further modify the hydroxyl groups present in the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Various halogenating agents and nucleophiles are used depending on the desired substitution.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of gingerdiol, as well as substituted derivatives with altered biological activities.
Scientific Research Applications
(3S,5S)-6-Gingerdiol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the reactivity of diarylheptanoids.
Biology: Research has shown its potential in modulating biological pathways related to inflammation and oxidative stress.
Medicine: Due to its anti-inflammatory and antioxidant properties, it is being investigated for its potential in treating conditions like arthritis and cardiovascular diseases.
Industry: It is used in the formulation of dietary supplements and functional foods aimed at promoting health and wellness.
Mechanism of Action
The mechanism of action of (3S,5S)-6-Gingerdiol involves its interaction with various molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2.
Antioxidant: It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
Molecular Targets: Key targets include NF-κB, a transcription factor involved in inflammation, and Nrf2, a regulator of antioxidant response.
Comparison with Similar Compounds
Similar Compounds
- 6-Gingerol : The precursor to (3S,5S)-6-Gingerdiol, known for its pungent taste and bioactive properties.
- 6-Shogaol : Another bioactive compound in ginger, with similar but more potent anti-inflammatory effects.
- 8-Gingerdiol : A related compound with a longer carbon chain, exhibiting similar biological activities.
Uniqueness
(3S,5S)-6-Gingerdiol is unique due to its specific stereochemistry, which influences its biological activity and potency. Its dual hydroxyl groups also contribute to its strong antioxidant properties, making it a valuable compound for therapeutic research.
Properties
Molecular Formula |
C17H28O4 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(3S,5S)-1-(4-hydroxy-3-methoxyphenyl)decane-3,5-diol |
InChI |
InChI=1S/C17H28O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h8,10-11,14-15,18-20H,3-7,9,12H2,1-2H3/t14-,15-/m0/s1 |
InChI Key |
QYXKQNMJTHPKBP-GJZGRUSLSA-N |
Isomeric SMILES |
CCCCC[C@@H](C[C@H](CCC1=CC(=C(C=C1)O)OC)O)O |
Canonical SMILES |
CCCCCC(CC(CCC1=CC(=C(C=C1)O)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


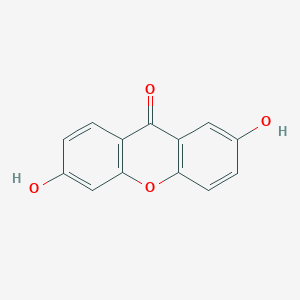
![Naphtho[2,3-g]quinoline](/img/structure/B14746669.png)
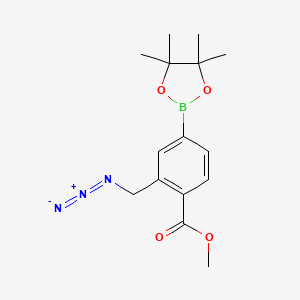
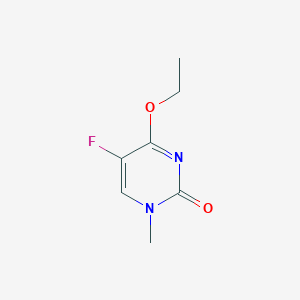
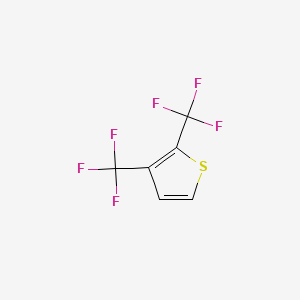
![[(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea](/img/structure/B14746697.png)
amino}methyl)biphenyl-2-ol](/img/structure/B14746698.png)


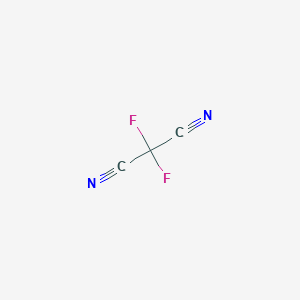
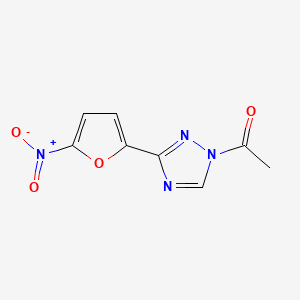
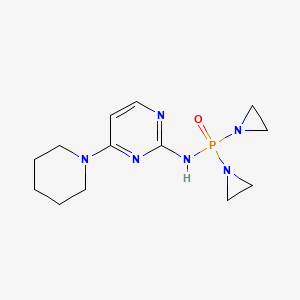
![4,9-Dioxatricyclo[4.4.0.0~2,7~]decane](/img/structure/B14746729.png)
![Benzo[e]indeno[2,1-b]azepine](/img/structure/B14746730.png)
